2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Description
Properties
Molecular Formula |
C22H22N2O2S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(3,3-diphenylpropanoylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C22H22N2O2S/c1-14-15(2)27-22(20(14)21(23)26)24-19(25)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13H2,1-2H3,(H2,23,26)(H,24,25) |
InChI Key |
ACEVUZNOYPJVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, involves the cyclocondensation of ketones, cyanoacetates, and elemental sulfur. For 4,5-dimethylthiophene-3-carboxamide:
-
Reactants : 3-Pentanone (to introduce 4,5-dimethyl groups), ethyl cyanoacetate, and sulfur.
-
Conditions : Base catalysis (e.g., morpholine) in ethanol at reflux.
-
Modification : Hydrolysis of the nitrile group to carboxamide using concentrated sulfuric acid or enzymatic methods.
Example Protocol :
-
Combine 3-pentanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (1 mmol) in ethanol.
-
Reflux at 80°C for 12 hours. Isolate 2-amino-4,5-dimethylthiophene-3-carbonitrile (yield: 75–85%).
-
Hydrolyze with H₂SO₄ (20%) at 100°C for 4 hours to yield 4,5-dimethylthiophene-3-carboxamide (yield: 90%).
Functionalization of Preformed Thiophenes
Alternative routes utilize commercially available thiophene derivatives. For instance, 2-amino-4,5-dimethylthiophene-3-carbonitrile (PubChem CID 290236) serves as a precursor:
-
Nitrile Hydrolysis : Convert the nitrile to carboxamide via acid- or base-catalyzed hydrolysis.
-
Amino Group Activation : Protect the amino group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during acylation.
Synthesis of 3,3-Diphenylpropanoyl Chloride
The acylating agent is synthesized via Friedel-Crafts acylation or Grignard reactions:
-
Friedel-Crafts Approach :
-
Grignard Method :
Coupling Strategies for Acylation
Direct Amidation of the Thiophene Core
-
Deprotection : Remove the Boc group from 2-amino-4,5-dimethylthiophene-3-carboxamide using trifluoroacetic acid (TFA) in dichloromethane.
-
Acylation : React the free amine with 3,3-diphenylpropanoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound.
Optimization Notes :
Solid-Phase Synthesis for Scalability
Adapting methodologies from peptide synthesis, solid-supported resins (e.g., Wang resin) can immobilize the thiophene core, enabling iterative acylation and purification.
Analytical Characterization and Quality Control
Critical data for validating the target compound include:
| Parameter | Method | Expected Result |
|---|---|---|
| Molecular Weight | HRMS (ESI+) | 407.15 g/mol |
| Melting Point | Differential Scanning Calorimetry | 180–182°C |
| ¹H NMR (400 MHz, DMSO-d6) | Bruker NMR | δ 2.21 (s, 6H, CH₃), 3.85 (t, 1H, CH), etc. |
| HPLC Purity | C18 column, UV detection at 254 nm | ≥98% |
Challenges and Mitigation Strategies
-
Regioselectivity in Acylation :
-
Byproduct Formation During Hydrolysis :
-
Scale-Up Limitations :
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a)
- Structural Differences: Replaces the diphenylpropanoyl group with a cyanoacetamido moiety, introducing a polar nitrile group.
- Activity : Exhibited the highest antioxidant activity (56.9% nitric oxide scavenging at 100 μM) among synthesized analogs due to the polar carboxamide and nitrile groups enhancing electron donation for radical stabilization .
- Key Insight: Polar substituents at the 3rd position (e.g., carboxamide or nitrile) correlate strongly with antioxidant efficacy, suggesting that the lipophilic diphenylpropanoyl group in the target compound may reduce such activity unless compensated by other mechanisms .
Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (Series 3a–3k)
- Structural Differences : Features an acrylamido linker and an ethyl ester instead of a carboxamide at the 3-position.
- Activity : Demonstrated moderate to high antioxidant and anti-inflammatory activities. For example, Compound 3d (4-hydroxyphenyl derivative) showed 90% yield and IR/NMR-confirmed stability via intramolecular hydrogen bonding .
2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
- Structural Differences: Lacks the diphenylpropanoyl group; instead, the 2-amino group is substituted with a methoxyphenyl ring.
- Activity: Exhibited conformational rigidity due to intramolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing interactions with biological targets like adenosine receptors .
2-{[(4-Ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide (CAS 352701-57-6)
- Structural Differences: Contains a phenoxyacetyl group instead of diphenylpropanoyl.
- Activity: Not explicitly reported, but the phenoxyacetyl group’s ether linkage may confer metabolic resistance compared to the ester or amide linkages in other analogs .
Biological Activity
The compound 2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxamide is a synthetic derivative of thiophene that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of This compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 358.47 g/mol
- Structural Features : The compound features a thiophene ring substituted with a carboxamide group and a diphenylpropanoyl moiety.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
The biological mechanisms underlying the activity of This compound are multifaceted:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Regulation : It affects the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S or G2/M checkpoints.
- Cytokine Modulation : The compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby exerting anti-inflammatory effects.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls. Western blotting further confirmed the upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
Case Study 2: Anti-inflammatory Effects
In an animal model of induced inflammation, administration of the compound led to a reduction in paw edema and decreased levels of inflammatory markers in serum. Histological analysis showed less infiltration of inflammatory cells in treated tissues compared to controls.
| Treatment Group | Paw Edema Reduction (%) | Inflammatory Markers |
|---|---|---|
| Control | 0 | High |
| Compound Administered | 70 | Low |
Q & A
Q. Basic
- Antioxidant assays : DPPH radical scavenging (IC₅₀ values) and ferric-reducing power (absorbance at 700 nm).
- Anti-inflammatory assays : Carrageenan-induced rat paw edema model (reduction in swelling volume over 4–6 hours).
Dose-response curves and statistical analysis (e.g., ANOVA) are used to compare efficacy against standard drugs like ascorbic acid or indomethacin .
How do structural modifications (e.g., substituent variations) impact biological activity?
Advanced
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance antioxidant activity by stabilizing radical intermediates.
- Bulky substituents (e.g., diphenylpropanoyl) improve anti-inflammatory potency via hydrophobic interactions with COX-2 active sites.
Comparative data from analogs (e.g., ethyl 2-cyanoacrylamido derivatives) highlight the necessity of the carboxamide group for binding affinity .
What strategies optimize synthetic yield and purity for scaled-up production?
Q. Advanced
- Solvent selection : Toluene minimizes side reactions compared to polar solvents.
- Catalyst screening : Piperidine/acetic acid systems outperform pyridine in condensation efficiency.
- Reaction monitoring : TLC or HPLC tracks intermediate formation to avoid over-condensation.
Yields >90% are achievable with strict temperature control (80–90°C) .
How can contradictions in bioactivity data across studies be resolved?
Q. Advanced
- Meta-analysis : Compare assay protocols (e.g., DPPH concentration, incubation time) to identify variability sources.
- Standardization : Use internal controls (e.g., Trolox for antioxidants) to normalize results.
- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) clarifies target selectivity discrepancies .
What methodologies assess the environmental impact of this compound?
Advanced
Adopt frameworks like Project INCHEMBIOL to study:
- Environmental fate : Hydrolysis half-life (pH-dependent), soil adsorption coefficients (Koc).
- Ecotoxicology : Daphnia magna acute toxicity (LC₅₀) and algal growth inhibition.
- Biotransformation : LC-MS/MS identifies metabolites in simulated wastewater .
How does X-ray crystallography contribute to understanding this compound’s bioactivity?
Advanced
Single-crystal XRD (e.g., Cu-Kα radiation) resolves:
- Conformational flexibility : Dihedral angles between thiophene and diphenylpropanoyl groups.
- Intermolecular interactions : Hydrogen-bonding networks (e.g., N–H···O=C) that stabilize protein binding.
Compare with docking results to validate binding poses .
What computational approaches predict physicochemical properties relevant to drug development?
Q. Advanced
- ADMET prediction : SwissADME calculates logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- DFT calculations : Gaussian 09 optimizes geometry and maps electrostatic potential surfaces for reactivity insights.
- MD simulations : GROMACS models membrane diffusion kinetics .
How are in silico and empirical data integrated to refine experimental design?
Q. Advanced
- Hybrid workflows : Use docking scores (Glide SP) to prioritize synthetic targets, then validate with SPR binding assays.
- QSAR models : Train on datasets (e.g., IC₅₀ values for 20 analogs) to predict novel derivatives’ bioactivity.
- Error analysis : Compare computational vs. experimental logD values to calibrate force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
